1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 1,3-dimethyl backbone with two critical substituents:
Its molecular formula is C₂₇H₃₀N₆O₂ (molecular weight: 482.58 g/mol), with a logP value estimated to be ~3.5–4.0, indicating moderate hydrophobicity. The naphthyl moiety likely improves membrane permeability, while the methylpiperazine group balances aqueous solubility via protonation .
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-26-11-13-29(14-12-26)16-20-25-22-21(23(31)28(3)24(32)27(22)2)30(20)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTXQCCBYCUSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Purine-2,6-Dione Core
The purine-2,6-dione scaffold is synthesized via cyclocondensation of 5,6-diaminouracil derivatives with carbonyl-containing reagents. For example, heating 5,6-diamino-1,3-dimethyluracil with triphosgene in anhydrous dichloromethane yields the bicyclic intermediate 1,3-dimethylpurine-2,6-dione. Recent advances have employed acenaphthoquinone as a cyclizing agent under reflux conditions in acetic acid, achieving yields of 60–71%.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Acetic acid or dichloromethane
- Catalysts: None required for cyclocondensation
Introduction of the Naphthalen-1-ylmethyl Group
The 7-position is functionalized via nucleophilic alkylation. A common strategy involves reacting 8-bromo-1,3-dimethylpurine-2,6-dione with naphthalen-1-ylmethanol in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step proceeds through an SN2 mechanism, with the bromide leaving group replaced by the naphthalenylmethyl moiety.
Optimization Insight:
Functionalization at the 8-Position
The 4-methylpiperazinylmethyl group is introduced via a two-step process:
- Chloromethylation: Treating the 8-bromo intermediate with paraformaldehyde and hydrochloric acid generates the chloromethyl derivative.
- Amination: Reacting the chloromethyl compound with 4-methylpiperazine in DMF at 60°C facilitates nucleophilic displacement, yielding the final product.
Critical Parameters:
- Stoichiometric excess of 4-methylpiperazine (1.5 eq) ensures complete substitution.
- Reaction time: 12–16 hours for optimal conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. For example, using DMF instead of n-butanol in the amination step increases yields from 45% to 68% due to better solubility of the piperazine derivative. Elevated temperatures (60–80°C) accelerate substitution but risk decomposition; thus, maintaining 60°C balances speed and stability.
Catalytic Enhancements
Phase-transfer catalysts like TBAB are indispensable for alkylation steps, reducing reaction times by 30%. Additionally, palladium catalysts (e.g., Pd/C) have been explored for hydrogenation during tetrahydro ring formation, though their utility is limited by compatibility with nitrogen-containing substituents.
Comparative Analysis with Analogous Compounds
Structural analogs of this compound highlight the impact of substituents on synthetic complexity:
| Compound Name | Key Structural Difference | Synthesis Challenge |
|---|---|---|
| 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione | Lacks tetrahydro modification | Simplified hydrogenation step omitted |
| 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazinyl)-3,7-dihydro-purine-2,6-dione | Phenoxypropyl group at 7-position | Requires epoxide ring-opening step |
| 3-Methyl-8-(1-pyrrolidinyl)-3,7-dihydro-purine-2,6-dione | Pyrrolidine instead of piperazine | Lower steric hindrance improves amination yield |
The tetrahydro modification in the target compound necessitates an additional hydrogenation step, typically employing H₂/Pd-C at 50 psi, which introduces challenges in maintaining stereochemical integrity.
Challenges and Troubleshooting
Purification Difficulties
The final product often co-elutes with byproducts during column chromatography due to similar polarities. Switching from silica gel to reverse-phase C18 columns resolves this, albeit at increased cost.
Side Reactions
Over-alkylation at the 9-position of the purine core is a common issue. Mitigation strategies include:
- Using bulky bases (e.g., DBU) to deprotonate selectively.
- Limiting reaction time to 8 hours during alkylation.
Recent Advances in Synthesis
Innovative approaches, such as microwave-assisted synthesis, have reduced reaction times by 40% for the cyclocondensation step. Additionally, flow chemistry techniques enable continuous production of intermediates, enhancing scalability for industrial applications.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is . It features a purine base structure with various substituents that enhance its biological activity. The compound's structure allows for interactions with various biological targets, making it a subject of interest in drug development.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities.
- Chemical Reactions : The compound can undergo various reactions including:
Biology
- Biological Activities : Research indicates that this compound exhibits potential antiviral and anticancer properties. Studies have shown its ability to inhibit specific enzymes involved in disease processes, suggesting a role in therapeutic applications .
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors. This interaction modulates their activity and can lead to various biological effects, including alterations in signal transduction pathways and metabolic processes .
Medicine
- Therapeutic Potential : Ongoing research aims to explore the compound's efficacy as a therapeutic agent for various diseases. Its structural properties suggest potential uses in treating conditions like cancer and viral infections .
- Case Studies : Preliminary studies have indicated promising results in cellular models where the compound demonstrates cytotoxic effects against cancer cell lines, warranting further investigation into its clinical applications .
Industry
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and pharmacokinetics are influenced by substituents at positions 7 and 8. Key analogs include:
Key Observations :
- Enzyme Selectivity : The cyclopropanecarbonyl group in NCT-501 improves ALDH1A1 selectivity over ALDH3A1, while the target compound’s methylpiperazine may favor interactions with ALDH3A1’s polar active site .
- Synthetic Feasibility : NCT-501’s synthesis achieved 86% yield via reductive amination, suggesting the target compound could be synthesized similarly using naphthalen-1-ylmethyl halides .
Computational Similarity Analysis
- Tanimoto Coefficients : The target compound shares ~70% structural similarity with NCT-501 (Tanimoto = 0.70 via MACCS fingerprints), primarily due to the purine-dione core. Differences arise in the substituents’ electronic profiles .
- Pharmacophore Mapping : Both compounds share a hydrogen-bond acceptor (purine-2,6-dione) and hydrophobic regions (naphthyl/isopentyl), but the target compound lacks NCT-501’s carbonyl pharmacophore .
Biological Activity
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 851941-65-6) is a synthetic purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.528 g/mol. The structure includes a purine base modified with a piperazine ring and naphthalene moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for different strains . The mechanism of action involves the inhibition of protein synthesis and nucleic acid production .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5–125 | Inhibition of nucleic acid synthesis |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The compound was found to disrupt biofilm formation in C. albicans significantly .
Table 2: Antifungal Activity Against Candida Species
Cytotoxicity and Cancer Research
The compound's potential in cancer treatment has also been explored. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were comparable to standard chemotherapeutics like cisplatin .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within microbial cells and cancer cells. It is believed to bind to enzymes involved in nucleic acid metabolism and protein synthesis pathways. The presence of the piperazine ring enhances its binding affinity through hydrophobic interactions with amino acid residues at active sites.
Case Studies
Several case studies have documented the effectiveness of this compound in experimental models:
- Case Study on Antibacterial Activity : A study conducted on MRSA strains demonstrated that the compound significantly reduced biofilm formation compared to control treatments, indicating its potential as an antibiofilm agent .
- Case Study on Cancer Cell Lines : In a comparative study with cisplatin on MCF-7 cells, the compound showed a similar degree of cytotoxicity but with a different mechanism that may reduce side effects associated with conventional chemotherapy .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the purine core via condensation reactions. Key steps include nucleophilic substitutions at the purine C8 position using 4-methylpiperazine and naphthalen-1-ylmethyl groups. Solvents like DMF and bases such as NaH are critical for activating reaction sites . To optimize yields:
- Use controlled temperature (e.g., 0–5°C during sensitive substitutions).
- Purify intermediates via column chromatography or recrystallization.
- Monitor reaction progress with TLC or HPLC to minimize side products.
Q. How should researchers characterize the compound’s physicochemical properties?
Essential characterization includes:
- Solubility : Test in polar (DMSO, water) and non-polar solvents (chloroform) to determine formulation compatibility .
- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–60°C) .
- Spectral Data : Confirm structure via H/C NMR (e.g., naphthyl protons at δ 7.2–8.5 ppm) and HRMS for molecular ion verification .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays.
- Receptor binding : Screen for affinity to purinergic or dopamine receptors via radioligand displacement .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response curves : Establish EC/IC values across multiple concentrations.
- Orthogonal assays : Validate TRPC5 channel activation (if applicable) via patch-clamp electrophysiology alongside calcium imaging .
- Data triangulation : Combine results from SPR (binding kinetics), Western blot (downstream signaling), and transcriptomics .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural modifications : Replace labile groups (e.g., ester-to-amide substitution at the piperazine moiety) .
- Prodrug approaches : Mask polar groups with acetyl or PEGylated derivatives.
- Microsomal stability assays : Use liver microsomes (human/rodent) to identify metabolic hotspots via LC-MS metabolite profiling .
Q. How can structure-activity relationships (SAR) be systematically explored?
Focus on modular substitutions:
- Piperazine variants : Compare 4-methylpiperazine with 4-aryl or 4-fluoroethyl analogs to assess steric/electronic effects .
- Naphthyl group replacements : Test phenyl, biphenyl, or heteroaromatic groups to optimize lipophilicity and π-π stacking .
- Purine core modifications : Introduce methyl or halogens at C1/C3 to alter hydrogen bonding .
Methodological Guidance for Data Analysis
Q. What statistical methods are recommended for validating experimental reproducibility?
- Quantitative data : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Qualitative observations : Use thematic analysis for interview/observational data, ensuring inter-coder reliability checks .
- Error reporting : Include 95% confidence intervals and standard deviations in dose-response studies.
Q. How should researchers address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Nanoparticle encapsulation : Prepare PLGA or liposomal carriers to enhance bioavailability .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers pre-assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
